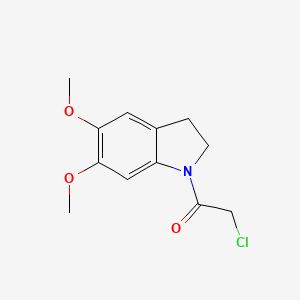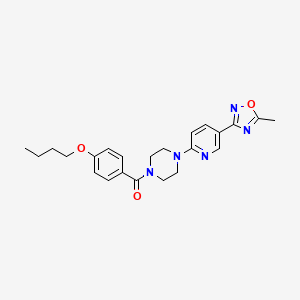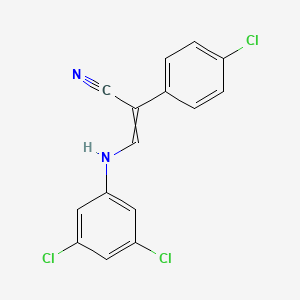![molecular formula C10H11NOS B2724090 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1857256-49-5](/img/structure/B2724090.png)
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound has been synthesized and evaluated for its antifungal activity .
Synthesis Analysis
The synthesis of thiophene derivatives involves various reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The synthesis of “this compound” would likely involve similar reactions.Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. These include electrophilic substitution reactions due to the π-excessive nature of the thiophene ring .Aplicaciones Científicas De Investigación
Lipophilicity Reduction in Drug Design
A study by Degorce et al. (2019) revealed that azaspiro[3.3]heptanes could lower the lipophilicity of molecules by introducing a spirocyclic center, which is counterintuitive since it involves adding a carbon atom. This property makes them potentially useful in medicinal chemistry, particularly as replacements for morpholines, piperidines, and piperazines, although their suitability as bioisosteres might be limited due to significant geometric changes (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial Applications
Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This suggests their potential in treating respiratory tract infections (Odagiri et al., 2013).
Antiviral Research
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory activity against human coronavirus, indicating the scaffold's relevance for antiviral drug development. Specifically, certain compounds were effective against coronavirus 229E replication, highlighting the potential of azaspirocycles in antiviral therapy (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Drug Discovery and Design
Azaspirocycles have been emphasized for their significance in drug discovery due to their versatile scaffolds suitable for generating functionalized pyrrolidines, piperidines, and azepines. These compounds are valuable for chemistry-driven drug discovery, offering rapid access to diverse molecular structures through multicomponent condensation and subsequent transformations (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Novel Amino Acids
Research has also explored the synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. These findings contribute to the expanding toolkit of amino acids available for research and therapeutic applications (Radchenko, Grygorenko, & Komarov, 2010).
Mecanismo De Acción
While the exact mechanism of action for “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is not specified, thiophene derivatives have been found to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Propiedades
IUPAC Name |
1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLWWNISWCQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)

![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724015.png)

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
![N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2724022.png)



![(Z)-5-((2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2724027.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one](/img/structure/B2724030.png)